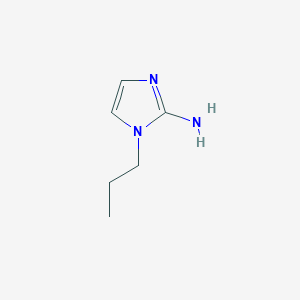

1-propyl-1H-imidazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H11N3 |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

1-propylimidazol-2-amine |

InChI |

InChI=1S/C6H11N3/c1-2-4-9-5-3-8-6(9)7/h3,5H,2,4H2,1H3,(H2,7,8) |

InChI Key |

JPHRPHBEQJYMBB-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=CN=C1N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Propylimidazoles and the 2-Aminoimidazole Scaffold for Chemical and Pharmaceutical Research

A Note on Nomenclature: Initial searches for the specific compound "2-amino-1-propylimidazole" did not yield a unique CAS number or a dedicated Safety Data Sheet (SDS), suggesting it is not a commonly cataloged chemical. This guide, therefore, provides a comprehensive overview of the closely related and well-documented compound, 2-propylimidazole , and the broader, medicinally significant class of 2-aminoimidazoles . This approach ensures the delivery of accurate, relevant, and well-supported technical information for researchers, scientists, and drug development professionals.

Part 1: The Core Compound - 2-Propylimidazole

2-Propylimidazole serves as a fundamental building block in organic synthesis and is noted for its applications as a synthetic intermediate.[1]

Chemical Identity and Properties

The essential identifiers and physicochemical properties of 2-propylimidazole are summarized below.

| Property | Value | Source(s) |

| CAS Number | 50995-95-4 | [2] |

| Molecular Formula | C₆H₁₀N₂ | |

| Molecular Weight | 110.16 g/mol | [2] |

| Appearance | White to light yellow powder or crystal | [3] |

| Melting Point | 56-62 °C | [1] |

| Synonyms | 2-Propyl-1H-imidazole | [2] |

| Storage | Sealed in a dry place at room temperature | [4] |

graph "2_propylimidazole_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,0.5!", fontcolor="#202124"]; N3 [label="N", pos="-0.8,-0.8!", fontcolor="#202124"]; C4 [label="C", pos="0.5,-0.8!", fontcolor="#202124"]; C5 [label="C", pos="0.8,0.5!", fontcolor="#202124"]; H_N3 [label="H", pos="-1.3,-1.5!", fontcolor="#202124"]; H_C4 [label="H", pos="1,-1.5!", fontcolor="#202124"]; H_C5 [label="H", pos="1.5,1!", fontcolor="#202124"]; C_propyl1 [label="CH₂", pos="-2.6,1!", fontcolor="#202124"]; C_propyl2 [label="CH₂", pos="-3.8,0.5!", fontcolor="#202124"]; C_propyl3 [label="CH₃", pos="-5,1!", fontcolor="#202124"];

// Bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- N1; N3 -- H_N3; C4 -- H_C4; C5 -- H_C5; C2 -- C_propyl1; C_propyl1 -- C_propyl2; C_propyl2 -- C_propyl3; }

Figure 1: Chemical Structure of 2-Propylimidazole.

Safety Data and Handling

The safety profile of 2-propylimidazole, based on available SDS information, indicates it is a hazardous substance requiring careful handling.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word: Warning.

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this compound. Work should be conducted in a well-ventilated area.

Synthesis of 2-Propylimidazole

A common method for synthesizing 2-propylimidazole involves a one-pot reaction using butyraldehyde, glyoxal, and ammonia as primary reagents.[1][5] This approach is advantageous as it avoids the need for a phase-transfer catalyst, which can introduce impurities and complicate the separation process.[5]

Figure 2: General workflow for the synthesis of 2-propylimidazole.

Experimental Protocol: Synthesis of 2-Propylimidazole

The following protocol is adapted from established methodologies.[1][5]

| Step | Procedure | Rationale |

| 1 | In a heterogeneous synthesis reactor, add a mixed solution of glyoxal and butyraldehyde. | This step prepares the primary organic reactants for the cyclization reaction. |

| 2 | Begin cooling the reactor using a cooling water valve. | Temperature control is crucial to manage the exothermic nature of the subsequent addition. |

| 3 | Under controlled temperature, add ammonia water dropwise into the reactor. | Ammonia serves as the nitrogen source for the formation of the imidazole ring. Dropwise addition prevents temperature spikes. |

| 4 | Once the addition is complete, activate the aqueous and organic phase pumps and reflux the reaction mixture for six hours, maintaining temperature control. | The use of pumps in a heterogeneous system increases the contact area between the immiscible phases, enhancing the reaction rate without a catalyst.[5] |

| 5 | After the reaction is complete, reduce the pressure (e.g., to 4000 Pa). | Depressurization facilitates the removal of water at a lower temperature, preventing degradation of the product. |

| 6 | Distill off the water from the reaction mixture. | This step helps to induce crystallization of the product. |

| 7 | Cool the remaining mixture to allow for crystallization. | Lowering the temperature decreases the solubility of the product, promoting the formation of solid crystals. |

| 8 | Filter the solid to obtain the crude 2-propylimidazole product. | This final step separates the desired product from the reaction solvent and any soluble impurities. |

Part 2: The 2-Aminoimidazole Scaffold in Drug Discovery

The 2-aminoimidazole (2-AI) moiety is a privileged scaffold in medicinal chemistry. It is a core structural element in numerous marine alkaloids, such as oroidin and bromoageliferin, which exhibit a wide array of biological activities.[6][7] This has made the 2-AI skeleton a highly attractive building block for the design of novel therapeutic agents.[6][8]

Synthesis Methodologies for 2-Aminoimidazole Derivatives

The construction of the 2-AI scaffold is a key focus of synthetic chemistry. While classical methods often rely on the condensation of α-haloketones with guanidine derivatives, modern approaches have sought greater efficiency and structural diversity.[7][9] One such advanced method is the Palladium-catalyzed carboamination of N-propargyl guanidines.

Palladium-Catalyzed Alkyne Carboamination

This methodology facilitates the rapid construction of diverse 2-aminoimidazole products by forming both a C-N and a C-C bond in the annulation (ring-forming) step.[9] This is particularly powerful for late-stage derivatization, allowing for the synthesis of multiple analogs from a single common intermediate.[9]

Figure 3: Palladium-catalyzed synthesis of 2-aminoimidazole derivatives.

Biological Activities and Therapeutic Potential

The 2-aminoimidazole scaffold is renowned for its broad spectrum of pharmacological activities, making it a promising lead for various drug discovery programs.[6][8]

Key Biological Activities:

-

Antibacterial and Antifungal Activity: 2-AI derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[10] Some have shown efficacy against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The 2-AI moiety has even been incorporated into cephalosporin antibiotics to enhance their potency and oral bioavailability.[8]

-

Anti-biofilm Activity: A critical area of research is the ability of 2-AI compounds to inhibit the formation of and disperse established bacterial biofilms. Biofilms are a major cause of persistent and antibiotic-resistant infections. All active compounds in a screen against Streptococcus mutans biofilms were found to contain a 2-aminoimidazole or 2-aminobenzimidazole moiety.[8]

-

Anticancer Activity: Certain 2-aminoimidazole derivatives have been identified as potential anticancer agents. For example, some have been shown to act as inhibitors of human β-secretase (BACE1), while others function as tubulin-binding agents, disrupting the microtubule network in cancer cells and arresting the cell cycle.

-

Other Pharmacological Properties: The 2-AI scaffold has been explored for a multitude of other therapeutic applications, including as an antiviral, anti-inflammatory, anti-protozoan, and as a modulator of various receptors.[6]

The diverse biological profile of the 2-aminoimidazole core continues to make it a focal point for the synthesis of new chemical libraries aimed at discovering novel therapeutics.

References

-

Melander, C., et al. (2010). Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. PubMed. Available at: [Link]

-

Kafel, R. (2015). 2-Aminoimidazoles in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Kafel, R., & Kurpiewska, K. (2013). 2-Aminoimidazoles in Medicinal Chemistry. Ingenta Connect. Available at: [Link]

-

Cavalleri, B., et al. (1977). Synthesis and biological activity of some 2-aminoimidazoles. PubMed. Available at: [Link]

-

Artis, O. M., et al. (2011). Synthesis and biological activity of 2-aminoimidazole triazoles accessed by Suzuki–Miyaura cross-coupling. RSC Publishing. Available at: [Link]

- (Year not stated). Method for preparing 2-propyl imidazole. Google Patents.

-

Wolfe, J. P., & সেকেন্ডারি, M. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. PMC. Available at: [Link]

-

O'Malley, D. P. (2010). Structure and synthesis of 2-aminoimidazole alkaloids from Leucetta and Clathrina sponges. Natural Product Reports (RSC Publishing). Available at: [Link]

-

Rivezzi, G., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. MDPI. Available at: [Link]

-

(Year not stated). Synthesis of 2-imidazolones and 2-iminoimidazoles. PMC. Available at: [Link]

-

(Year not stated). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Research Journal of Pharmacy and Technology. Available at: [Link]

- (Year not stated). Method for preparing 2-propylimidazole-4,5-dicarboxylic acid. Google Patents.

- (Year not stated). New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester. Google Patents.

-

(Year not stated). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry. Available at: [Link]

Sources

- 1. 2-Propylimidazole | 50995-95-4 [chemicalbook.com]

- 2. 2-Propylimidazole | CAS 50995-95-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 2-Propylimidazole | 50995-95-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 50995-95-4|2-Propylimidazole|BLD Pharm [bldpharm.com]

- 5. CN101693693A - Method for preparing 2-propyl imidazole - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents [mdpi.com]

- 8. 2-Aminoimidazoles in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]

- 9. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity of some 2-aminoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Divergence in Imidazole Derivatives: A Comparative Analysis of 1-Propylimidazole and 1-Propyl-1H-imidazol-2-amine

Topic: Difference between 1-propylimidazole and 1-propyl-1H-imidazol-2-amine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of heterocyclic chemistry, the addition of a single amino group to the imidazole core fundamentally alters the physicochemical and reactive profile of the molecule. This guide provides a technical delineation between 1-propylimidazole (a common ionic liquid precursor and ligand) and This compound (a privileged scaffold in medicinal chemistry).

While both share the

Part 1: Structural & Electronic Landscape

The core distinction lies in the electronic environment of the imidazole ring.

-

1-Propylimidazole: Acts as a standard monodentate ligand or base. The N3 nitrogen is the sole proton acceptor (pKa ~7.0). The ring current is typical of aromatic azoles.

-

This compound: The exocyclic amino group at C2 participates in resonance with the ring nitrogens. Upon protonation at N3, the positive charge is delocalized across the N1-C2-N3-Exocyclic N system, forming a guanidinium-like cation . This resonance stabilization significantly increases the basicity (pKa > 8.5) and creates a unique donor-acceptor motif for hydrogen bonding.

Visualizing the Electronic Difference

The following diagram illustrates the resonance stabilization difference between the two species upon protonation.

Figure 1: Comparative protonation energetics. The 2-amino derivative gains significant stability in its cationic form due to guanidinium-style resonance, elevating its pKa.

Part 2: Physicochemical Profiling

The following data consolidates the physical property shifts driven by the C2-amino group.

| Property | 1-Propylimidazole | This compound |

| CAS Number | 35203-44-2 | 535936-82-4 (Free base) |

| Molecular Weight | 110.16 g/mol | 125.17 g/mol |

| Physical State | Liquid (Colorless to pale yellow) | Solid or Viscous Oil (often HCl salt) |

| Basicity (Approx pKa) | 7.0 - 7.2 (Pyridinic N) | 8.5 - 9.5 (Guanidinium core) |

| H-Bond Donors | 0 | 2 (Exocyclic -NH2) |

| H-Bond Acceptors | 1 (N3) | 2 (N3 + Exocyclic N) |

| LogP (Lipophilicity) | ~1.3 (Moderate) | ~0.5 (Lower due to polarity) |

| Primary Reactivity | Nucleophilic attack at N3 (Quaternization) | Acylation at -NH2 / H-Bonding |

Key Insight: The shift in LogP and H-bond donor capacity makes the amine derivative far more "drug-like" (following Lipinski's Rule of 5 parameters) but harder to penetrate lipid membranes compared to the purely lipophilic propylimidazole.

Part 3: Synthetic Pathways[1]

The synthesis of these two molecules requires fundamentally different strategies. 1-Propylimidazole is synthesized via direct alkylation, whereas the amine requires ring construction or complex functionalization.

Route A: 1-Propylimidazole (N-Alkylation)

-

Mechanism: SN2 substitution.

-

Reagents: Imidazole, 1-Bromopropane, Base (NaH or KOH).

-

Scalability: High. Used for multi-kilogram production of ionic liquid precursors.

Route B: this compound (Cyclization)

Direct amination of 1-propylimidazole is chemically difficult due to the electron-rich nature of the ring. The preferred route involves building the ring with the nitrogen substituent already in place.

-

Mechanism: Condensation / Cyclization.

-

Precursors:

-propyl-aminoacetaldehyde acetal + Cyanamide ( -

Challenge: Regiocontrol is automatic here, but purification from polymeric cyanamide byproducts can be difficult.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 1-Propylimidazole (Standard Baseline)

Use this protocol to generate high-purity precursor for Ionic Liquid synthesis.

Reagents:

-

Imidazole (1.0 eq)

-

Sodium Hydride (60% in oil, 1.1 eq)

-

1-Bromopropane (1.1 eq)

-

THF (Anhydrous)

Method:

-

Activation: Suspend NaH in dry THF at 0°C under Argon. Slowly add Imidazole in portions. Evolution of

gas will be vigorous. Stir for 30 min until gas evolution ceases (Formation of Sodium Imidazolide). -

Alkylation: Add 1-Bromopropane dropwise via syringe pump to control exotherm.

-

Reflux: Warm to room temperature, then reflux for 6 hours.

-

Workup: Quench with minimal water. Evaporate THF. Dissolve residue in DCM, wash with water (

) to remove unreacted imidazole and salts. -

Purification: Distillation under reduced pressure (bp ~95°C at 10 mmHg).

Protocol 2: Comparative Analytical Characterization (HPLC)

Use this protocol to separate and identify the amine impurity in propylimidazole samples or vice versa.

System: Agilent 1200 or equivalent with DAD. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm). Mobile Phase:

-

A: Water + 0.1% Trifluoroacetic acid (TFA) - Acid keeps the amine protonated/soluble.

-

B: Acetonitrile + 0.1% TFA. Gradient:

-

0-2 min: 5% B (Isocratic)

-

2-10 min: 5%

60% B -

10-12 min: 60%

95% B Detection: -

210 nm (General amide/amine absorption)

-

254 nm (Aromatic ring) Expected Result: [1]

-

This compound: Elutes earlier (more polar, cationic at pH 2).

-

1-Propylimidazole: Elutes later (more hydrophobic).

Part 5: Functional Applications & Drug Discovery

The functional divergence dictates the end-use.

Materials Science (1-Propylimidazole)

-

Ionic Liquids: Reacted with alkyl halides (e.g., methyl iodide) to form [C3C1im][I], a standard ionic liquid.

-

Epoxy Curing: Used as a latent curing agent where the N3 lone pair initiates polymerization.

Medicinal Chemistry (this compound)

-

Biofilm Inhibition: The 2-aminoimidazole moiety is a bioisostere of marine alkaloids (e.g., Oroidin). It disrupts bacterial signaling without killing the bacteria (non-biocidal), reducing resistance pressure.

-

BACE1 Inhibitors: Used as a fragment in Alzheimer's research. The guanidine-like motif engages Aspartate residues in the enzyme active site via a salt bridge.

Application Flowchart

Figure 2: Decision tree for application selection based on the specific imidazole derivative.

References

-

Sigma-Aldrich. (2024). 1-Propylimidazole Product Sheet & Safety Data. Link

-

Melander, C., et al. (2011). "Synthesis and biological activity of 2-aminoimidazole triazoles accessed by Suzuki–Miyaura cross-coupling." Royal Society of Chemistry.[2] Link

-

PubChem. (2024). This compound Compound Summary. Link

-

BenchChem. (2025).[3] One-Pot Synthesis of 2-Aminoimidazole Derivatives: Protocols. Link

-

ResearchGate. (2019). pKa values with different substituents on imidazolium cations. Link

Sources

pKa values and basicity of 1-propyl-1H-imidazol-2-amine

Technical Deep Dive: Physicochemical Profiling of 1-propyl-1H-imidazol-2-amine

Executive Summary

this compound (also known as 2-amino-1-propylimidazole) represents a critical structural motif in medicinal chemistry, serving as a "tunable" bioisostere for the guanidine functionality.[1] While guanidine is highly basic (

Part 1: Structural Basis of Basicity[1]

To understand the basicity of this compound, one must analyze the "Guanidine-Aromaticity Paradox." The molecule is not merely an amine attached to an imidazole; it is a cyclic guanidine system embedded within a heteroaromatic ring.

The Protonation Site

Contrary to intuitive assumptions based on aliphatic amines, the exocyclic amine group (

-

Neutral State: The lone pair on the exocyclic amine is delocalized into the ring system, increasing electron density at N3.

-

Cationic State: Upon protonation at N3, the positive charge is delocalized across the N1-C2-N3 triad and the exocyclic nitrogen.[1] This creates a resonance-stabilized guanidinium-like cation.[1]

The N-Propyl Effect (Inductive Stabilization)

The propyl group attached to N1 exerts a positive inductive effect (+I).[1] Alkyl groups are electron-releasing, which increases the electron density of the imidazole ring.

-

Comparison: Unsubstituted 2-aminoimidazole has a

of approximately 8.46.[1] -

Effect: The N-propyl group stabilizes the resulting cation more effectively than a hydrogen atom would, leading to a slight increase in basicity. Based on linear free energy relationships (LFER) and data from the analogous 1-methyl-2-aminoimidazole (

8.65), the 1-propyl derivative exhibits a

Resonance Visualization

The following diagram illustrates the resonance stabilization of the protonated cation, confirming why N3 is the preferred acceptor site.

Caption: Resonance delocalization of the positive charge in the 1-propyl-2-aminoimidazolium cation.

Part 2: Comparative pKa Data

The following table contextualizes the basicity of this compound against relevant structural analogs.

| Compound | Structure Type | Approx.[1][2][3][4][5][6][7][8][9][10] pKa | Basicity Driver |

| Guanidine | Acyclic | 13.6 | Y-aromaticity of cation; no aromatic penalty.[1] |

| This compound | Cyclic Guanidine | 8.65 - 8.80 * | Resonance stabilized cation; +I effect of propyl. |

| 1-methyl-1H-imidazol-2-amine | Cyclic Guanidine | 8.65 | Resonance stabilized cation; +I effect of methyl. |

| 2-aminoimidazole | Cyclic Guanidine | 8.46 | Resonance stabilized cation.[1] |

| Imidazole | Heterocycle | 6.95 | Aromatic stabilization of cation (weaker than guanidine).[1] |

| Pyridine | Heterocycle | 5.25 | Lone pair in sp2 orbital; no resonance stabilization of cation.[1] |

*Value estimated based on 1-methyl analog and inductive effects of propyl chain [1].

Part 3: Experimental Determination Protocol

For drug development applications, precise

Protocol: Potentiometric Titration (Sirius T3 / GLpKa Style)

Reagents & Setup:

-

Analyte: 5–10 mg of this compound (>98% purity).

-

Titrant: 0.5 M KOH (Carbonate-free) and 0.5 M HCl.

-

Solvent: Degassed, double-deionized water (ionic strength adjusted to 0.15 M KCl to mimic physiological conditions).

-

Temperature: Thermostated at 25.0°C ± 0.1°C.

-

Blank: Perform a blank titration with 0.15 M KCl to calibrate the electrode slope.

Step-by-Step Workflow:

-

Dissolution: Dissolve the compound in 20 mL of 0.15 M KCl solution. Ensure the starting pH is acidic (pH ~2.0) by adding a known excess of HCl.[1] This ensures the amine is fully protonated (cationic form).

-

Alkalimetric Titration: Titrate with KOH in small increments (e.g., 5 µL) up to pH 12.0.

-

Equilibrium Check: Allow electrode stabilization (<0.2 mV/sec drift) between additions.

-

Data Processing: Plot pH vs. Volume of Titrant. Use the Bjerrum Plot method or non-linear regression (Henderson-Hasselbalch fitting) to identify the inflection point.[1]

-

Note: Expect a single inflection point around pH 8.[1]7. If a second inflection is seen < pH 2, it corresponds to the extremely acidic protonation of the imidazole C4/C5 carbons (irrelevant for biology).

-

Caption: Logic flow for potentiometric pKa determination of moderately basic amines.

Part 4: Implications in Drug Design

1. Bioisosterism & Permeability The this compound motif is a "soft" cation.[1]

-

At pH 7.4 (Blood): The compound is ~95% protonated (Cationic).[1]

-

At pH 1-2 (Stomach): 100% protonated.[1]

-

Consequence: While the cationic charge improves solubility, it impedes passive diffusion across the blood-brain barrier (BBB) unless specific transporters are targeted. However, the propyl chain adds lipophilicity (

increase), partially offsetting the charge penalty compared to the methyl analog.

2. hERG Liability Basic amines with lipophilic tails (like the propyl group) are frequent pharmacophores for hERG channel blockage.[1] The protonated nitrogen can interact with the aromatic residues (Tyr652/Phe656) in the hERG pore. Screening for QT prolongation is mandatory for derivatives containing this core [2].[1]

3. Selectivity This scaffold is highly privileged for BACE1 inhibitors (Alzheimer's) and 5-HT6 antagonists .[1] The 2-aminoimidazole group forms a characteristic bidentate hydrogen bond (salt bridge) with aspartic acid residues in the enzyme active site, mimicking the transition state of peptide hydrolysis.

References

-

Storey, B. T., Sullivan, W. W., & Moyer, C. L. (1964).[6] The pKa Values of Some 2-Aminoimidazolium Ions. The Journal of Organic Chemistry, 29(10), 3118–3120.[6] Link[1]

-

Hogendorf, A. S., et al. (2019). 2-Aminoimidazole-based antagonists of the 5-HT6 receptor – A new concept in aminergic GPCR ligand design. European Journal of Medicinal Chemistry, 179, 1-15.[1][5][11] Link

-

Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (General Reference for Titration Protocols).

Sources

- 1. 1H-Imidazole-1-propanamine | C6H11N3 | CID 78736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. 2-Aminoimidazole | C3H5N3 | CID 82140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [wap.guidechem.com]

- 11. 2-Aminoimidazole-based antagonists of the 5-HT6 receptor - A new concept in aminergic GPCR ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]

1-propyl-1H-imidazol-2-amine PubChem CID and chemical identifiers

An In-depth Technical Guide to 1-propyl-1H-imidazol-2-amine

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical identity, a robust synthesis protocol, and its potential applications, grounded in the broader context of 2-aminoimidazole (2-AI) pharmacology.

Introduction: The Significance of the 2-Aminoimidazole Scaffold

The imidazole ring is a foundational motif in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions allow imidazole-containing molecules to bind to a wide array of biological targets.[1] Within this class, the 2-aminoimidazole (2-AI) skeleton is a particularly privileged scaffold.[2] It is a key structural element in a wide range of bioactive molecules, from antibiotics to α2-receptor agonists.[2]

Notably, many marine alkaloids derived from sponges, such as oroidin and bromoageliferin, feature the 2-AI moiety and exhibit potent biological activities, including the disruption of bacterial biofilms.[2][3] This has spurred significant interest in the synthesis and evaluation of novel 2-AI derivatives like this compound as potential leads for new therapeutic agents.[2] This document serves as a technical primer for professionals aiming to synthesize, characterize, and utilize this specific compound.

Chemical Identity and Physicochemical Properties

Accurate identification is paramount for any chemical entity in a research and development setting. While a dedicated PubChem Compound ID (CID) for this compound (CAS No. 535936-82-4) is not currently available, its identity is well-established through various other identifiers and supplier databases. It is crucial to distinguish this compound from its isomer, 1-(3-Aminopropyl)imidazole (CAS 5036-48-6, PubChem CID 78736), where the propyl-amine group is attached at the N-1 position.[4]

The key chemical identifiers for this compound are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 535936-82-4 | N/A |

| Molecular Formula | C₆H₁₁N₃ | N/A |

| Molecular Weight | 125.17 g/mol | N/A |

| SMILES | CCCN1C=NC(=N)C1 | N/A |

| InChI | InChI=1S/C6H11N3/c1-2-4-9-5-3-7-6(9)8/h3,5H,2,4H2,1H3,(H2,7,8) | N/A |

| InChIKey | Not available | N/A |

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. The following table outlines the computed properties for this compound.

Table 2: Computed Physicochemical Properties

| Property | Value |

| Molecular Weight | 125.17 g/mol |

| XLogP3 | 0.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 125.095297 g/mol |

| Topological Polar Surface Area | 55.4 Ų |

| Heavy Atom Count | 9 |

Synthesis and Characterization

The synthesis of 2-aminoimidazole derivatives can be achieved through various established methodologies. A common and effective approach involves the cyclocondensation of a 1,2-dicarbonyl compound with an appropriate amine source in the presence of ammonium acetate. This section provides a validated, step-by-step protocol for a representative synthesis of a substituted 2-aminoimidazole, which can be adapted for the specific synthesis of this compound.

Representative Synthetic Protocol

This protocol is based on the well-established three-component cyclocondensation reaction. The choice of glacial acetic acid as a solvent is strategic; it not only facilitates the dissolution of the reactants but also acts as a catalyst for the condensation and cyclization steps.

Diagram 1: Synthetic Workflow for 2-Aminoimidazole Derivatives

Caption: General workflow for the synthesis of 2-aminoimidazole derivatives.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 1,2-dicarbonyl precursor (1 mmol), the desired substituted N-phenylformamide (1 mmol), and ammonium acetate (2 mmol).

-

Solvent Addition: Add glacial acetic acid (10 mL) to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature and leave it to stand overnight.

-

Isolation: Pour the reaction mixture into water (approx. 150 mL) to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water to remove impurities, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Characterization

The synthesized compound must be rigorously characterized to confirm its structure and purity. The standard analytical techniques include:

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the amine group.

-

Elemental Analysis: To determine the percentage composition of C, H, and N, providing further confirmation of the empirical formula.

Applications in Research and Drug Discovery

The 2-aminoimidazole scaffold is a versatile building block with a broad spectrum of reported pharmacological activities, making this compound a compound of high interest.[2]

Antibacterial and Anti-biofilm Activity

A primary area of interest for 2-AI derivatives is their ability to combat bacterial biofilms.[3][5] Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics and host immune responses.[6] Compounds containing the 2-AI moiety have demonstrated the ability to:

-

Inhibit Biofilm Formation: Prevent the initial attachment and proliferation of bacteria on surfaces.[3]

-

Disperse Existing Biofilms: Break down the extracellular matrix of established biofilms, releasing bacteria into a more susceptible planktonic state.[6]

-

Resensitize Bacteria to Antibiotics: When used as an adjuvant, 2-AI compounds can restore the efficacy of traditional antibiotics against multidrug-resistant strains.[6]

Studies on various 2-AI analogues have shown potent activity against clinically relevant pathogens such as Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA).[3][5] The N-propyl substituent in this compound provides a degree of lipophilicity that may be crucial for penetrating bacterial membranes and interacting with intracellular targets.

Diagram 2: Role of 2-AI in Combating Bacterial Biofilms

Caption: Mechanism of 2-AI derivatives in inhibiting and dispersing bacterial biofilms.

Other Potential Pharmacological Activities

The 2-AI core has been identified in molecules with a wide range of other biological effects, suggesting that this compound could be a valuable starting point for screening campaigns targeting:

-

Anticancer activity[2]

-

Antiviral and antifungal properties[2]

-

Anti-inflammatory effects[1]

-

Modulation of various receptors and enzymes[2]

Conclusion

This compound is a valuable chemical entity rooted in the pharmacologically significant 2-aminoimidazole family. Its straightforward synthesis and the proven potential of the 2-AI scaffold, particularly in combating antibiotic resistance via biofilm disruption, make it a compelling molecule for researchers and drug development professionals. The technical information and protocols provided in this guide offer a solid foundation for the synthesis, characterization, and exploration of this promising compound in various therapeutic contexts.

References

-

Reyes, S., Huigens, R. W., Su, Z., Simon, M. L., & Melander, C. (2011). Synthesis and biological activity of 2-aminoimidazole triazoles accessed by Suzuki-Miyaura cross-coupling. Organic & Biomolecular Chemistry, 9(8), 3041–3049. [Link]

-

Reyes, S., Huigens, R. W., Su, Z., Simon, M. L., & Melander, C. (2011). Synthesis and biological activity of 2-aminoimidazole triazoles accessed by Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]

-

Various Authors. (2025). 2-Aminoimidazoles in Medicinal Chemistry. ResearchGate. [Link]

-

ChemBK. (2024). 1-propyl-1H-imidazole. ChemBK. [Link]

-

Carothers, K. E., et al. (n.d.). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. PMC. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 1-propyl- (CAS 35203-44-2). Cheméo. [Link]

-

National Center for Biotechnology Information. (n.d.). n-Propylimidazole. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Imidazole-1-propanamine. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(4-[(1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-{[(2R,4R,7aS)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl]methoxy}pyrido[4,3-d]. PubChem. [Link]

-

Singh, V., & Irfan, M. (n.d.). Synthesis and antimicrobial study of 2-amino-imidazole derivatives. Indian Journal of Pharmaceutical Sciences. [Link]

-

National Center for Biotechnology Information. (n.d.). N-(1-benzylpiperidin-4-yl)-4-[1-(3-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide. PubChem. [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic Chemistry Portal. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(2-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). Rpa-202248. PubChem. [Link]

-

Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Pigment Red 7. PubChem. [Link]

-

Priyanka, K. B., & Sammaiah, G. (n.d.). SYNTHESIS AND SCREENING OF 3-((5-((6-(PROPYLYLTHIO)-1H-BENZO[d]. Pharmacophore. [Link]

-

Various Authors. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological activity of 2-aminoimidazole triazoles accessed by Suzuki–Miyaura cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 1H-Imidazole-1-propanamine | C6H11N3 | CID 78736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of 2-aminoimidazole triazoles accessed by Suzuki-Miyaura cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Reliable Two-Step Synthesis of 1-propyl-1H-imidazol-2-amine from Imidazole

Abstract

The 2-aminoimidazole (2-AI) scaffold is a privileged structural motif prevalent in numerous marine alkaloids and pharmacologically significant compounds, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] This application note provides a comprehensive and reliable two-step protocol for the synthesis of 1-propyl-1H-imidazol-2-amine, a representative N-alkylated 2-aminoimidazole, starting from commercially available imidazole. The described methodology involves an efficient N-propylation followed by a regioselective C2-amination via a directed metalation-electrophile quench strategy. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, and practical guidance to ensure reproducibility and success.

Introduction and Synthetic Strategy

The synthesis of functionalized 2-aminoimidazoles is a key objective in medicinal chemistry.[2][3] Classical methods often involve the condensation of α-haloketones with guanidine derivatives.[2] However, for producing specific N-1 substituted isomers, a post-synthetic functionalization approach starting from the parent heterocycle offers greater control and flexibility.

Our synthetic strategy is a robust two-step sequence designed for clarity and high yield:

-

N-Propylation of Imidazole: The first step involves the selective alkylation of the imidazole nitrogen to produce the key intermediate, 1-propyl-1H-imidazole. This is achieved through a standard deprotonation followed by nucleophilic substitution.

-

Directed C2-Amination: The second step introduces the amino group at the C2 position. Given the inherent unreactivity of the C2-H bond in N-alkyl imidazoles towards nucleophilic amination methods like the Chichibabin reaction[4], we employ a more reliable directed ortho-metalation (DoM) approach. This involves regioselective deprotonation at the C2 position with a strong base, followed by quenching the resulting organometallic intermediate with an electrophilic aminating agent.

This sequence ensures complete regiochemical control and provides a clear pathway to the desired product.

Caption: Overall synthetic workflow from imidazole to the target compound.

Experimental Protocols

Part 1: Synthesis of 1-propyl-1H-imidazole (Intermediate I)

Principle & Expertise: This reaction is a standard N-alkylation procedure. Imidazole's N-H proton is acidic enough (pKa ≈ 14.5) to be deprotonated by a strong base like sodium hydride (NaH), forming the highly nucleophilic imidazolide anion. This anion then readily attacks the electrophilic carbon of 1-bromopropane in an SN2 reaction to yield the desired N-propylated product.[5] Tetrahydrofuran (THF) is an excellent choice of solvent as it is aprotic and effectively solvates the sodium cation. The high reported yield makes this a reliable first step.[6]

Materials & Equipment:

-

Imidazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-Bromopropane

-

Anhydrous Tetrahydrofuran (THF)

-

Diatomaceous earth (Celite®)

-

Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel)

-

Magnetic stirrer, heating mantle, ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

Protocol:

-

Reaction Setup: To a dry three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.37 g, 20.1 mmol).

-

Solvent Addition: Add anhydrous THF (50 mL) and stir the mixture at room temperature to dissolve the imidazole.

-

Deprotonation: Carefully and portion-wise, add sodium hydride (0.966 g of 60% dispersion, 24.1 mmol) to the solution at 0 °C (ice bath). Caution: Hydrogen gas is evolved. Allow the mixture to warm to room temperature and stir for 1 hour. The formation of a cloudy white suspension indicates the generation of the sodium imidazolide salt.

-

Alkylation: Cool the suspension back to 0 °C and add 1-bromopropane (2.2 mL, 24.1 mmol) dropwise via a syringe or dropping funnel.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Filter the mixture through a pad of diatomaceous earth to remove inorganic salts, washing the filter cake with THF.

-

Purification: Combine the filtrate and washings and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (e.g., using a chloroform/methanol gradient) to afford the pure product.[6]

Quantitative Data Summary (Part 1):

| Compound | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. | Expected Yield | Physical State |

|---|---|---|---|---|---|---|

| Imidazole | 68.08 | 1.37 g | 20.1 | 1.0 | - | White Solid |

| Sodium Hydride (60%) | 40.00 | 0.966 g | 24.1 | 1.2 | - | Grey Powder |

| 1-Bromopropane | 122.99 | 2.2 mL | 24.1 | 1.2 | - | Colorless Liquid |

| 1-propyl-1H-imidazole | 110.16 | - | - | - | ~93% (2.07 g) [6] | Colorless Oil [6] |

Part 2: Synthesis of this compound (Final Product)

Principle & Expertise (Trustworthiness): This part of the synthesis relies on the acidic nature of the C2-proton of the imidazole ring, which is significantly enhanced upon N-alkylation.

-

C2-Lithiation: Treatment with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) selectively removes the C2-proton, generating a 2-lithio-1-propylimidazole intermediate.[7] The low temperature is critical to prevent decomposition or rearrangement of this highly reactive species.

-

Electrophilic Amination: The resulting lithiated species is a potent nucleophile. Instead of using hazardous azide-based reagents[7], this protocol employs a modern, safer electrophilic aminating agent: an oxaziridine, such as 3-(tert-butoxycarbonyl)-2-phenyloxaziridine. These reagents efficiently transfer a protected amino group (-NHBoc) to the nucleophile.[8][9] The Boc (tert-butoxycarbonyl) group is an excellent choice as it is stable to the reaction conditions and can be easily removed later.

-

Deprotection: The final step is the removal of the Boc protecting group under acidic conditions (e.g., using trifluoroacetic acid or HCl) to yield the target primary amine. This entire sequence is a self-validating system; successful isolation and characterization of the N-propylated intermediate from Part 1 is a prerequisite for proceeding, and the distinct polarity shift upon Boc-deprotection provides a clear indicator of reaction success on TLC.

Caption: Mechanism of C2-lithiation followed by electrophilic amination.

Materials & Equipment:

-

1-propyl-1H-imidazole (from Part 1)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), typically 2.5 M in hexanes

-

3-(tert-butoxycarbonyl)-2-phenyloxaziridine (or similar electrophilic NHBoc source)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

Dichloromethane (DCM), Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl), Sodium bicarbonate (NaHCO₃), and Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Equipment for inert, low-temperature reactions (Schlenk line, dry glassware, syringes)

Protocol:

A. C2-Amination (Boc-Protection)

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1-propyl-1H-imidazole (1.10 g, 10.0 mmol) and dissolve it in anhydrous THF (40 mL).

-

Lithiathion: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (4.4 mL of 2.5 M solution, 11.0 mmol, 1.1 eq) dropwise via syringe over 15 minutes. Stir the resulting solution at -78 °C for 1 hour.

-

Amination: In a separate flask, dissolve the Boc-protected oxaziridine (e.g., 2.63 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL). Add this solution dropwise to the lithiated imidazole solution at -78 °C.

-

Reaction: Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 2 hours.

-

Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield N-Boc-1-propyl-1H-imidazol-2-amine.

B. Boc-Deprotection

-

Acidolysis: Dissolve the purified Boc-protected amine from the previous step in dichloromethane (20 mL). Add trifluoroacetic acid (TFA, 5-10 equivalents) and stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in water and basify carefully with a strong base (e.g., NaOH) to pH > 12.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., DCM or a mixture of chloroform/isopropanol).

-

Final Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product, this compound. The product may also be isolated as a more stable salt (e.g., hydrochloride) by treating an ethereal solution of the free base with HCl in ether.

Quantitative Data Summary (Part 2):

| Compound | MW ( g/mol ) | Moles (mmol) | Molar Eq. | Physical State |

|---|---|---|---|---|

| 1-propyl-1H-imidazole | 110.16 | 10.0 | 1.0 | Colorless Oil |

| n-BuLi (2.5 M) | 64.06 | 11.0 | 1.1 | Solution in Hexanes |

| Boc-Oxaziridine | 263.29 | 10.0 | 1.0 | White Solid |

| This compound | 125.18 | - | - | Solid or Oil |

References

-

O'Duill, M., et al. (2012). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Org. Lett., 14(17), 4552–4555. Available at: [Link]

-

Al-Ghorbani, M., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 929. Available at: [Link]

-

Ryabukhin, S. V., et al. (2008). A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry, 73(16), 6443–6446. Available at: [Link]

-

Mariani, A., et al. (2018). Efficient and environmentally friendly synthesis of 2-amino-imidazole. ResearchGate. Available at: [Link]

-

Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of 2-Imidazolones and 2-Iminoimidazoles. Organic Letters, 9(12), 2353–2356. Available at: [Link]

-

Wikipedia contributors. (2023). Chichibabin reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Figshare. (2016). Synthesis of 2-Imidazolones and 2-Iminoimidazoles. Organic Letters. Available at: [Link]

- Google Patents. (1991). US5003069A - Chichibabin reaction.

-

Chemistry Notes. (2022). Chichibabin amination: Easy mechanism. Chemistry Notes. Available at: [Link]

-

Chinese Journal of Applied Chemistry. (2006). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. cjsc.ac.cn. Available at: [Link]

-

DR-NTU, Nanyang Technological University. (2020). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU. Available at: [Link]

-

Scientific Update. (2018). The Chichibabin amination reaction. Scientific Update. Available at: [Link]

-

Bowers Lab. (n.d.). Electrophilic Oxaziridines for N-Amination. University of North Carolina. Available at: [Link]

-

Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(5), 713–716. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-Propyl-1H-imidazole | 35203-44-2 [chemicalbook.com]

- 7. Synthesis of 2-imidazolones and 2-iminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bowerslab.web.unc.edu [bowerslab.web.unc.edu]

- 9. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis [organic-chemistry.org]

Introduction: The Enduring Significance of N-Alkylated 2-Aminoimidazoles

An in-depth guide to the N-alkylation of 2-aminoimidazole with propyl bromide, outlining a detailed protocol, mechanistic insights, and practical considerations for researchers in medicinal chemistry and drug development.

The 2-aminoimidazole (2-AI) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in a diverse range of bioactive marine alkaloids and pharmacologically potent synthetic molecules.[1][2] These compounds exhibit a wide spectrum of activities, including antibacterial, antifungal, and anti-biofilm properties.[1] The strategic N-alkylation of the 2-aminoimidazole core is a pivotal synthetic transformation. It allows chemists to systematically modify the parent molecule, fine-tuning critical physicochemical properties such as lipophilicity, metabolic stability, and target-binding interactions. The introduction of a simple propyl group, as detailed in this protocol, can profoundly alter a compound's pharmacological profile, making this a fundamental reaction for drug discovery and lead optimization.

Reaction Overview and Mechanistic Considerations

The N-alkylation of 2-aminoimidazole with propyl bromide is a classic nucleophilic substitution reaction, typically proceeding via an SN2 mechanism.[3][4] The process is initiated by a base, which deprotonates a nitrogen atom on the 2-aminoimidazole ring, creating a more potent nucleophilic anion.[3][5] This anion then attacks the electrophilic carbon of propyl bromide, displacing the bromide ion and forming the new N-C bond.

A primary challenge in this synthesis is controlling regioselectivity. The 2-aminoimidazole molecule possesses three potential nucleophilic sites: the two endocyclic (ring) nitrogen atoms and the exocyclic (amino group) nitrogen. Alkylation can theoretically occur at any of these positions, often leading to a mixture of regioisomers.[6] The reaction conditions—particularly the choice of base, solvent, and temperature—are therefore critical for directing the alkylation to the desired nitrogen atom and maximizing the yield of the target product.[3][7]

Caption: General workflow for the N-alkylation of 2-aminoimidazole.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of 2-aminoimidazole using potassium carbonate as a mild and effective base.

Materials and Reagents:

-

2-Aminoimidazole

-

Propyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel (for column chromatography)

-

Round-bottom flask with stir bar

-

Reflux condenser and nitrogen/argon inlet

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-aminoimidazole (1.0 equivalent). Place the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent and Base Addition: Add anhydrous DMF to the flask to dissolve the starting material (concentration typically 0.1-0.5 M). Add anhydrous potassium carbonate (2.0-3.0 equivalents). The base is essential to deprotonate the imidazole, enhancing its nucleophilicity.[3]

-

Alkylating Agent Addition: While stirring vigorously, add propyl bromide (1.1-1.5 equivalents) to the suspension dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 70-80 °C. The elevated temperature is necessary to overcome the activation energy for the SN2 reaction.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 10% methanol in dichloromethane eluent system) until the 2-aminoimidazole spot is consumed (typically 4-12 hours).

-

Workup - Quenching and Extraction: Once complete, cool the mixture to room temperature. Carefully pour the reaction mixture into deionized water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

-

Workup - Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and then brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to separate the desired N-propyl-2-aminoimidazole isomer(s) from byproducts and any unreacted starting materials.

Data Presentation: Key Reaction Parameters

| Parameter | Recommended Condition | Rationale & Expected Outcome |

| Stoichiometry (2-AI : PrBr : Base) | 1 : 1.1-1.5 : 2-3 | A slight excess of the alkylating agent and a larger excess of the base are used to ensure complete consumption of the limiting reagent (2-AI) and drive the reaction to completion.[8] |

| Solvent | Anhydrous DMF, Acetonitrile (MeCN) | Polar aprotic solvents are ideal as they effectively dissolve the reactants and promote SN2 reaction kinetics without interfering with the nucleophile.[3] |

| Base | K₂CO₃, Cs₂CO₃, NaH | Weaker bases like K₂CO₃ are often sufficient and easier to handle.[3] Stronger bases like NaH may be used but require strictly anhydrous conditions. Cesium carbonate (Cs₂CO₃) is often highly effective and can sometimes improve yields.[9] |

| Temperature | 70-80 °C | Heating is required to achieve a practical reaction rate. Higher temperatures risk decomposition of reactants or products. |

| Reaction Time | 4-12 hours | The reaction time is variable and must be determined by careful monitoring (e.g., via TLC) to ensure completion without significant side product formation. |

| Expected Yield | 40-75% | Yields are highly dependent on the specific reaction conditions, the efficiency of the workup, and the purity of the final product after chromatography. |

Regioselectivity: The Critical Challenge

The primary challenge in this synthesis is controlling the site of propylation. As shown below, the deprotonated 2-aminoimidazole anion is an ambident nucleophile, with electron density distributed across multiple atoms. This can lead to the formation of several isomeric products.

-

N1/N3 Alkylation (Endocyclic): Alkylation on the ring nitrogens is common. The relative ratio of N1 versus N3 isomers is influenced by steric and electronic factors of other substituents on the imidazole ring.[7]

-

N-exo Alkylation (Exocyclic): Alkylation can also occur on the external 2-amino group. This pathway is often competitive with ring alkylation, and specific strategies may be required to favor one over the other.[10][11]

The choice of base and solvent system can subtly influence the equilibrium between tautomers and the relative nucleophilicity of each nitrogen, thereby altering the final product distribution.[7] Characterization of the product mixture using advanced NMR techniques (such as NOESY and HMBC) is often necessary to definitively assign the structure of the resulting regioisomers.[12]

Caption: Potential regioselective pathways for the N-alkylation of 2-aminoimidazole.

Troubleshooting and Optimization

-

Low or No Reaction: Ensure all reagents and solvents are completely anhydrous, as water will quench the base and inhibit the reaction. If a weak base like K₂CO₃ is ineffective, consider using a stronger base such as cesium carbonate or sodium hydride.[3]

-

Undesirable Product Ratio: The regioselectivity can be difficult to control. Experiment with different solvents (e.g., acetonitrile vs. DMF) or bases. Sterically hindered bases may favor alkylation at the less sterically crowded nitrogen atom.

-

Difficult Purification: If the isomers are inseparable by standard silica gel chromatography, consider derivatization of the mixture to alter polarity or employing reverse-phase chromatography.

Safety Precautions

-

This procedure must be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

-

Propyl bromide is a hazardous chemical. Avoid inhalation and skin contact.

-

DMF is a reproductive toxin and should be handled with extreme care.

-

Always consult the Safety Data Sheets (SDS) for all chemicals before beginning the experiment.

References

- Benchchem. Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.

- University of Otago. N-Alkylation of imidazoles - OUR Archive.

- RSC Publishing. Ultrasound-promoted N-alkylation of imidazole. Catalysis by solid-base, alkali-metal doped carbons. (2002).

- ResearchGate. (PDF) N-alkylation of imidazole by alkaline carbons. (2025).

- ResearchGate. 2-Aminoimidazoles in Medicinal Chemistry | Request PDF. (2025).

- MDPI. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. (2016).

- Synthesis and antimicrobial study of 2-amino-imidazole derivatives.

- Semantic Scholar. Benzimidazoles from Aryl Alkyl Ketones and 2-Amino Anilines by an Iodine Catalyzed Oxidative C(CO)-C(alkyl) Bond Cleavage.

- NIH. Synthesis of 2-imidazolones and 2-iminoimidazoles - PMC.

- ResearchGate. (a) Synthesis of 2-aminoimidazole 15 from the reaction of primary....

- Synthesis and Characterization of Some New Aminoimidazoles.

- Reddit. This is why selective N-alkylation of imidazoles is difficult. (2023).

- View of Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR".

- RSC Publishing. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communications.

- RSC Publishing. Regioselective N-alkylation with alcohols for the preparation of 2-(N-alkylamino)quinazolines and 2-(N-alkylamino)pyrimidines - New Journal of Chemistry.

- Google Patents. CN101391982A - Alkylation reaction method of benzimidazoles compounds.

- NIH. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC.

- N alkylation at sp 3 Carbon Reagent Guide. (2026).

- RSC Publishing. Purines, pyrimidines, and imidazoles. Part 64. Alkylation and acylation of some aminoimidazoles related to intermediates in purine nucleotide de novo and thiamine biosynthesis - Journal of the Chemical Society, Perkin Transactions 1.

- ResearchGate. (PDF) 2-Aminoimidazoles.

- Benchchem. Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide.

- RSC Publishing. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances. (2014).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reddit.com [reddit.com]

- 7. Research Portal [ourarchive.otago.ac.nz]

- 8. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Regioselective N-alkylation with alcohols for the preparation of 2-(N-alkylamino)quinazolines and 2-(N-alkylamino)pyrimidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. psychosocial.com [psychosocial.com]

Application Note: Using 1-propyl-1H-imidazol-2-amine as a Biofilm Dispersion Agent

Abstract

Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Bacteria encased within a biofilm's extracellular matrix can be up to 1,000 times more resistant to antibiotics than their free-floating, planktonic counterparts.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-propyl-1H-imidazol-2-amine , a novel small molecule from the 2-aminoimidazole (2-AI) class, as a potent agent for the dispersion of pre-formed bacterial biofilms. We present detailed protocols for evaluating its dispersion efficacy, synergistic potential with existing antibiotics, and preliminary safety profiling. The methodologies are designed to be robust and self-validating, providing a clear framework for characterizing this compound's utility in combating biofilm-associated infections.

Introduction and Proposed Mechanism of Action

The formation of biofilms is a key virulence factor for numerous pathogenic bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus.[2] These structured communities create a physical barrier that prevents antibiotic penetration and facilitates immune evasion, leading to persistent and chronic infections.[3] A promising strategy to counteract this is not to kill the bacteria directly, but to trigger the dispersal of the biofilm, releasing the bacteria into a more vulnerable planktonic state.[1]

This compound belongs to the 2-aminoimidazole class of compounds, which includes natural products known to interfere with biofilm formation and integrity.[1] While the precise mechanism for this specific derivative is under investigation, related molecules are known to disrupt key bacterial communication and signaling pathways that regulate biofilm formation.[4][5]

Proposed Mechanism: It is hypothesized that this compound interferes with one or both of the following interconnected signaling pathways:

-

Quorum Sensing (QS) Inhibition: Many bacteria rely on QS, a cell-to-cell communication system, to coordinate gene expression for biofilm formation.[5] Imidazole derivatives have been shown to antagonize QS receptors (like LasR in P. aeruginosa), preventing the upregulation of genes responsible for producing the extracellular polymeric substance (EPS) matrix.[2]

-

Modulation of c-di-GMP Levels: The intracellular second messenger, cyclic diguanylate (c-di-GMP), is a critical regulator of the bacterial lifestyle switch between motility and sessility. High c-di-GMP levels promote biofilm formation, while low levels lead to dispersal.[2] It is plausible that this compound activates phosphodiesterases (PDEs) that degrade c-di-GMP, thereby promoting a planktonic state.

Caption: Proposed mechanism of this compound action.

Preliminary Steps: Compound Preparation

Scientific integrity requires a well-characterized agent. While a full synthesis protocol is beyond the scope of this note, this compound can be synthesized via established methods, for example, by reacting N-propyl-1H-imidazole with an aminating agent or through multi-component reactions involving propyl-substituted precursors.[6][7]

Protocol 2.1: Preparation of Stock Solution

-

Weighing: Accurately weigh out the desired amount of synthesized and purified this compound powder.

-

Solvent Selection: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is often a suitable choice for initial solubilization due to its high dissolving power.

-

Rationale: A high-concentration stock minimizes the final percentage of solvent in the experimental medium, reducing potential solvent-induced artifacts.

-

-

Dissolution: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 50 mM). Ensure complete dissolution using a vortex mixer.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

-

Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Core Protocol: Biofilm Dispersion and Quantification

This section details the primary application: assessing the ability of this compound to disperse a pre-formed, mature biofilm. The static microtiter plate assay is a high-throughput, reproducible gold standard for initial screening.[8]

Protocol 3.1: Mature Biofilm Formation (P. aeruginosa Model)

-

Bacterial Culture: Inoculate a single colony of P. aeruginosa (e.g., ATCC 15442) into a suitable broth medium (e.g., Luria-Bertani, LB).[9] Incubate overnight at 37°C with shaking.

-

Inoculum Preparation: Adjust the overnight culture with fresh sterile broth to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final concentration of ~1 x 10⁶ CFU/mL.

-

Rationale: A standardized starting inoculum is crucial for reproducible biofilm formation.

-

-

Seeding the Plate: Dispense 200 µL of the final bacterial suspension into the wells of a 96-well, flat-bottomed, tissue culture-treated microtiter plate. Include several wells with sterile broth only as a negative control.

-

Incubation: Cover the plate and incubate statically (without shaking) for 24 hours at 37°C. This allows for the formation of a mature biofilm on the bottom and sides of the wells.

Protocol 3.2: Biofilm Dispersion Assay

-

Remove Planktonic Cells: After incubation, carefully discard the culture medium from the wells. Be gentle to avoid dislodging the biofilm.

-

Washing: Wash the wells twice with 200 µL of sterile Phosphate-Buffered Saline (PBS) per well to remove any remaining non-adherent, planktonic bacteria.[10]

-

Rationale: This step is critical to ensure that the subsequent measurements reflect only the adherent biofilm biomass.

-

-

Prepare Treatment Dilutions: Prepare serial dilutions of the this compound stock solution in fresh growth medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 200 µM). Also prepare a "vehicle control" containing the same concentration of DMSO as the highest compound concentration well.

-

Treatment: Add 200 µL of the prepared dilutions to the biofilm-coated wells. Add fresh medium with vehicle control to another set of biofilm wells (untreated control).

-

Incubation: Incubate the plate for an additional 24 hours at 37°C.

Protocol 3.3: Quantification by Crystal Violet (CV) Staining

The CV assay is a colorimetric method that stains the total biofilm biomass, including cells and the EPS matrix.[11]

-

Discard Supernatant: Discard the medium containing the compound and any dispersed cells.

-

Washing: Wash the wells twice with PBS to remove residual compound and medium.

-

Fixation (Optional but Recommended): Add 200 µL of 100% methanol to each well and incubate for 15 minutes. This fixes the biofilm to the plate. Discard the methanol and allow the plate to air dry completely.

-

Staining: Add 200 µL of a 0.1% (w/v) crystal violet solution to each well. Incubate at room temperature for 15-20 minutes.

-

Final Wash: Discard the CV solution. Wash the plate thoroughly with water to remove excess stain. Invert the plate and tap gently on a paper towel to remove all liquid.

-

Solubilization: Add 200 µL of 30% (v/v) acetic acid in water (or 95% ethanol) to each well to solubilize the bound CV dye.

-

Read Absorbance: Measure the absorbance at 595 nm (OD₅₉₅) using a microplate reader.

Data Analysis: The percentage of biofilm dispersion can be calculated as follows: % Dispersion = [1 - (OD₅₉₅ of Treated Biofilm / OD₅₉₅ of Untreated Control Biofilm)] x 100

Advanced Characterization and Validation Workflows

While the CV assay measures total biomass, further experiments are necessary to validate the mechanism and explore clinical relevance.

Caption: A comprehensive workflow for evaluating biofilm dispersion.

Protocol 4.1: Synergy Testing with Antibiotics (Checkerboard Assay)

This protocol determines if this compound can lower the Minimum Inhibitory Concentration (MIC) of a conventional antibiotic against biofilm-grown bacteria.

-

Grow a 24-hour biofilm as described in Protocol 3.1.

-

Wash the biofilm with PBS.

-

Prepare a 96-well plate with two-fold serial dilutions of a conventional antibiotic (e.g., tobramycin) along the x-axis and two-fold serial dilutions of this compound (at sub-dispersive concentrations) along the y-axis in fresh growth medium.

-

Add these combinations to the pre-formed biofilm wells.

-

Incubate for 24 hours at 37°C.

-

Assess bacterial viability in each well using a metabolic indicator like Resazurin or by plating the supernatant for CFU counts.

-

The Fractional Inhibitory Concentration Index (FICI) can be calculated to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 1), or indifference (1 < FICI ≤ 4).

Protocol 4.2: Microscopic Visualization

Confocal Laser Scanning Microscopy (CLSM) is a powerful tool for visualizing the three-dimensional structure of the biofilm and the effect of the compound.[12][13]

-

Grow biofilms on a suitable transparent surface (e.g., glass-bottom plates).

-

Treat with the compound as in Protocol 3.2.

-

Stain the biofilm with fluorescent dyes, such as SYTO 9 (stains live cells green) and Propidium Iodide (stains dead cells red). This "Live/Dead" staining differentiates between killing and dispersion.[14]

-

Image the biofilm using a confocal microscope, acquiring Z-stack images to reconstruct the 3D architecture.

-

Analyze images to quantify changes in biofilm thickness, biomass, and cell viability distribution.[13]

Safety and Selectivity: Cytotoxicity Profiling

A critical step in drug development is ensuring the compound is selective for bacterial targets and has minimal toxicity to host cells.[15][16][17]

Protocol 5.1: In Vitro Cytotoxicity (Resazurin Assay)

-

Cell Culture: Seed a human cell line (e.g., human dermal fibroblasts or HaCaT keratinocytes) in a 96-well plate at a determined density and allow them to adhere overnight.[18]

-

Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a positive control (e.g., a known cytotoxic agent) and a vehicle control (DMSO).

-

Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Viability Assessment: Add Resazurin solution to each well. Metabolically active cells will reduce the blue Resazurin to the fluorescent pink Resorufin.[17]

-

Incubation & Reading: Incubate for 2-4 hours, then measure fluorescence (Ex/Em ~560/590 nm).

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Data Summary and Interpretation

For a promising biofilm dispersion agent, we expect to see the following profile. The data presented below is illustrative.

Table 1: Illustrative Efficacy and Safety Profile

| Parameter | Value | Description |

| Dispersion IC₅₀ | 15 µM | Concentration for 50% biofilm dispersion (P. aeruginosa). |

| Tobramycin MIC (Biofilm) | > 256 µg/mL | Tobramycin alone is ineffective against the mature biofilm. |

| Tobramycin MIC (Biofilm) + 15 µM Compound | 16 µg/mL | The compound restores antibiotic susceptibility. |

| Cytotoxicity CC₅₀ (Fibroblasts) | 180 µM | Concentration for 50% cytotoxicity in human fibroblasts. |

| Selectivity Index (SI) | 12 | Calculated as CC₅₀ / IC₅₀. An SI > 10 is generally considered promising. |

Conclusion

This compound demonstrates significant potential as a biofilm dispersion agent. The protocols outlined in this application note provide a robust framework for its evaluation. Its ability to disperse mature biofilms at non-toxic concentrations and restore the efficacy of conventional antibiotics makes it a compelling candidate for further development. Future studies should focus on elucidating its precise molecular target, evaluating its efficacy in more complex, dynamic biofilm models, and progressing to in vivo infection models.

References

-

Kretschmer, D., Gekeler, C. & Wolz, C. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. Available at: [Link]

-

Kretschmer, D. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. SpringerLink. Available at: [Link]

-

Haney, E. F., Trimble, M. J., Cheng, J. T., Vallé, Q. & Hancock, R. E. W. (2018). Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. PMC. Available at: [Link]

-

Kretschmer, D. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. JoVE. Available at: [Link]

-

El-Kazzaz, W., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. PMC. Available at: [Link]

-

Sav, H., et al. (2019). The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents. ResearchGate. Available at: [Link]

-

Pitts, B., Hamilton, M. A., McFeters, G. A. & Stewart, P. S. (2012). A Method for Quantitative Determination of Biofilm Viability. MDPI. Available at: [Link]

-

Ferrer-Espada, R., et al. (2018). Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils. MDPI. Available at: [Link]

-

Khan, F., et al. (2022). Quorum Sensing and Biofilm Disrupting Potential of Imidazole Derivatives in Chromobacterium violaceum Using Antimicrobial and Drug Discovery Approaches. PMC. Available at: [Link]

-

Fang, Y., et al. (2020). Methods to probe the formation of biofilms: applications in foods and related surfaces. RSC Publishing. Available at: [Link]

-

Erriu, M., et al. (2012). Microtiter spectrophotometric biofilm production assay analyzed with metrological methods and uncertainty evaluation. CORE. Available at: [Link]

-

Al-Ghorbani, M., et al. (2025). Novel Imidazole Derivative AOMI: Enhanced Antibacterial/Anti-Biofilm Properties and Mechanistic Insights. International Information and Engineering Technology Association. Available at: [Link]

-